5-Chloro-2-hydrazinyl-3-nitropyridine
Overview
Description
5-Chloro-2-hydrazinyl-3-nitropyridine: is a chemical compound with the molecular formula C5H5ClN4O2 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a hydrazinyl group, and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration process can be carried out using concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of 5-Chloro-2-hydrazinyl-3-nitropyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-hydrazinyl-3-nitropyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 5-chloro-2-hydrazinyl-3-aminopyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-hydrazinyl-3-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor for certain biochemical pathways. Its unique structure allows it to interact with specific enzymes, making it valuable in drug discovery .
Medicine: Its derivatives are being explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinyl-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes. The chloro group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 5-Chloro-2-hydroxy-3-nitropyridine
- 3-Chloro-2-nitropyridine
- 5-Chloro-2-aminopyridine
Comparison: 5-Chloro-2-hydrazinyl-3-nitropyridine is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct reactivity and biological activity. Compared to 5-Chloro-2-hydroxy-3-nitropyridine, the hydrazinyl group in this compound allows for additional chemical modifications and interactions. 3-Chloro-2-nitropyridine lacks the hydrazinyl group, making it less versatile in certain applications .
Properties
IUPAC Name |
(5-chloro-3-nitropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYSNWKUKBMEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286308 | |
Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-46-4 | |
Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22353-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydrazinyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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